Lysergol

Description

Properties

IUPAC Name |

(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXJFIJYBLJTMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975627 | |

| Record name | Lysergol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-85-7 | |

| Record name | lysergol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lysergol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-didehydro-6-methylergoline-8β-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Advanced Biosynthetic Engineering of Lysergol in Fungal Systems

Executive Summary

Lysergol (9,10-didehydro-6-methylergoline-8

This technical guide outlines the molecular mechanisms , metabolic engineering strategies , and bioprocess protocols required to establish a robust this compound production platform. It focuses on the bifurcation of the eas gene cluster pathway, specifically targeting the isomerization of elymoclavine while arresting further oxidation to lysergic acid.

Molecular Mechanism: The eas Cluster & this compound Shunt

The biosynthesis of this compound is governed by the ergot alkaloid synthesis (eas) gene cluster . The pathway begins with the prenylation of L-tryptophan and proceeds through a conserved "clavine" pathway before diverging based on the specific oxidative capacity of the host strain.

The Enzymatic Cascade

The core pathway from Tryptophan to the branch point alkaloid Agroclavine involves the following verified enzymes:

| Step | Enzyme | Gene | Function | Mechanism |

| 1 | DMAT Synthase | dmaW | Prenylation | Condensation of L-Trp + DMAPP |

| 2 | Methyltransferase | easF | Methylation | N-methylation of DMAT |

| 3 | Oxidoreductase | easE/C | Oxidation | Conversion to Chanoclavine-I via diene formation. |

| 4 | Dehydrogenase | easD | Oxidation | Chanoclavine-I |

| 5 | Reductase/Isomerase | easA | Branch Point | Determines fate: Agroclavine (via isomerase activity) or Festuclavine (via reductase). |

| 6 | Agroclavine Oxidase | cloA | Oxidation | Agroclavine |

The this compound Bifurcation (The Critical Step)

This compound is the 9,10-ene isomer of Elymoclavine (8,9-ene). In typical Claviceps purpurea pathways, Elymoclavine is further oxidized by CloA (a P450 monooxygenase) to Paspalic Acid, which then isomerizes to Lysergic Acid.[1]

To accumulate This compound , the system must:

-

Retain CloA activity for the Agroclavine

Elymoclavine oxidation. -

Induce Isomerization (8,9

9,10) of the D-ring. -

Arrest Oxidation to prevent conversion of the C8-alcohol (this compound) to the C8-carboxylic acid (Lysergic Acid).

Recent studies suggest that this compound accumulation occurs when the isomerization happens prematurely or when specific CloA variants (or host background enzymes) favor the alcohol state over the acid state [1, 2].

Figure 1: Biosynthetic pathway of this compound, highlighting the critical isomerization shunt vs. the oxidative pathway to Lysergic Acid.

Metabolic Engineering Strategy

Host Selection

-

Native Producers (Claviceps paspali): High yield potential but slow growth and complex morphology (sclerotia-like). Requires deletion of lps genes (peptide synthetases) to prevent conversion of this compound/lysergic acid into ergopeptines.

-

Heterologous Hosts (Aspergillus fumigatus / Saccharomyces cerevisiae):

-

A. fumigatus:[2][3][4][5][6] Excellent for expressing fungal gene clusters. Requires knockout of native easA (reductase) and replacement with EpichloëeasA (isomerase) + cloA to drive the pathway toward lysergic acid derivatives [3].[5]

-

Strategy: To maximize this compound, engineer a CloA variant with reduced oxidative processivity (stopping at the alcohol) or co-express a specific isomerase in a background lacking downstream oxidases.

-

Gene Cassette Design

For a heterologous Aspergillus platform:

-

Promoter: Strong constitutive promoters (e.g., gpdA).

-

Core Cluster: dmaW, easF, easE, easC, easD (from A. fumigatus or C. purpurea).

-

Branch Determinants:

Production Protocol: Fermentation & DSP

This protocol is adapted for a Claviceps paspali mutant or an engineered Aspergillus strain optimized for submerged fermentation.

Fermentation Conditions

The production of ergoline alkaloids is highly sensitive to phosphate repression and precursor availability.

| Parameter | Specification | Rationale |

| Carbon Source | Mannitol (40-100 g/L) + Succinic Acid (10-35 g/L) | Mannitol provides slow-release carbon; succinate feeds the TCA cycle without repression [4]. |

| Nitrogen Source | Corn Steep Liquor (20 g/L) + Yeast Extract (0.5 g/L) | Rich source of amino acids and vitamins essential for alkaloid synthesis. |

| pH Control | 5.2 – 5.5 | Adjusted with NH₄OH. Alkaline pH (>7) degrades alkaloids; acidic pH (<5) inhibits growth. |

| Aeration | High (DO > 30%) | CloA is a P450 enzyme requiring molecular oxygen. |

| Induction | Phosphate Starvation | High phosphate inhibits the eas cluster. Maintain PO₄³⁻ < 0.1 mM during production phase. |

| Duration | 9–12 Days | Secondary metabolites accumulate in the stationary phase. |

Step-by-Step Workflow

Step 1: Inoculum Preparation

-

Cultivate strain on PDA slants at 25°C for 6-10 days.

-

Homogenize mycelium (3 cm²) into Seed Medium (Mannitol 20g/L, Succinic acid 10g/L, KH₂PO₄ 1g/L, MgSO₄ 0.3g/L).

-

Incubate 4 days at 24°C, 220 rpm.

Step 2: Production Fermentation

-

Inoculate 10-15% (v/v) seed culture into Production Medium (see table above).

-

Maintain temperature at 24°C. Claviceps is heat-sensitive.

-

Critical Control Point: Monitor dissolved oxygen. If DO drops below 20%, increase agitation. P450 activity (CloA) is the rate-limiting step for the Elymoclavine

this compound conversion.

Step 3: Downstream Processing (DSP)

-

Separation: Filter mycelium using a rotary drum filter or filter press. This compound is largely secreted but significant amounts may remain in the cell wall; extraction of both broth and mycelium is recommended.

-

Alkalinization: Adjust filtrate pH to 8.5 – 9.0 using NaOH or Na₂CO₃. This ensures the alkaloid is in the non-ionized (organic-soluble) free base form.

-

Solvent Extraction: Extract with Chloroform or n-Butanol (ratio 1:1). Perform 3 rounds of extraction.

-

Purification: Evaporate solvent under reduced pressure. Re-dissolve residue in 2% tartaric acid and precipitate impurities. Final purification via crystallization or Preparative HPLC.

Figure 2: Downstream processing workflow for the isolation of this compound from fermentation broth.

Analytical Validation

Quantification must distinguish this compound from its structural isomers (Elymoclavine, Isothis compound).

-

Method: HPLC-MS/MS or HPLC-FLD (Fluorescence Detection).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase:

-

A: 20 mM Ammonium Formate (pH 4.0).

-

B: Acetonitrile.

-

Gradient: 10% B to 60% B over 20 mins.

-

-

Detection: Fluorescence (Ex: 310 nm, Em: 410 nm).

-

Differentiation: this compound elutes after Elymoclavine due to the 9,10-double bond altering polarity slightly compared to the 8,9-ene of Elymoclavine. MS confirmation (m/z 255.15 [M+H]+) is required as molecular weights are identical.

References

-

Robinson, S. L., & Panaccione, D. G. (2014). Heterologous expression of lysergic acid and novel ergot alkaloids in Aspergillus fumigatus. Applied and Environmental Microbiology, 80(20), 6465–6472.

-

Wong, J. H., et al. (2022). Reconstituting the complete biosynthesis of D-lysergic acid in yeast. Nature Communications, 13, 712.

-

Chen, X., et al. (2023). Construction of an efficient Claviceps paspali cell factory for lysergic acid production.[8][9] Frontiers in Bioengineering and Biotechnology, 11.

-

Stoll, A., et al. (1962). Process for the production of alkaloid derivatives of lysergic acid.[7][3][1][4][5][6][10][11] U.S. Patent No. 3,038,840.

-

Gerhards, N., et al. (2014). Biosynthetic Pathways of Ergot Alkaloids. Toxins, 6(12), 3281–3295.

Sources

- 1. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reconstituting the complete biosynthesis of D-lysergic acid in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2015195535A2 - Production of lysergic acid by genetic modification of a fungus - Google Patents [patents.google.com]

- 4. US10370689B2 - Production of lysergic acid by genetic modification of a fungus - Google Patents [patents.google.com]

- 5. Heterologous Expression of Lysergic Acid and Novel Ergot Alkaloids in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterologous expression of lysergic acid and novel ergot alkaloids in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases [frontiersin.org]

- 8. Frontiers | Construction of an efficient Claviceps paspali cell factory for lysergic acid production [frontiersin.org]

- 9. Construction of an efficient Claviceps paspali cell factory for lysergic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US3038840A - Process for the production of alkaloid derivatives of lysergic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Lysergol: Chemical Structure, Properties, and Applications

A Foreword for the Modern Researcher: The study of ergoline alkaloids has perpetually been at the forefront of medicinal chemistry and pharmacology. Among these, lysergol emerges as a compound of significant interest, not for hallucinogenic properties often associated with its relatives, but for its versatile chemical scaffold and nuanced biological activities. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the core chemical and pharmacological aspects of this compound. We will move beyond a mere recitation of facts to an integrated understanding of its synthesis, properties, and potential, grounded in established scientific principles and methodologies.

The Ergoline Core: Unveiling the Chemical Architecture of this compound

This compound is a tetracyclic ergoline alkaloid, a structural classification that underpins its unique chemical behavior and biological interactions. Its systematic IUPAC name is [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol[1][2]. The ergoline skeleton is a rigid framework composed of a fused indole and quinoline ring system, which provides a specific three-dimensional orientation for its substituent groups.

The key stereochemical features of this compound are the two chiral centers at the C-6a and C-9 positions, which are in the R configuration[1]. This specific stereochemistry is crucial for its biological activity and distinguishes it from its isomers.

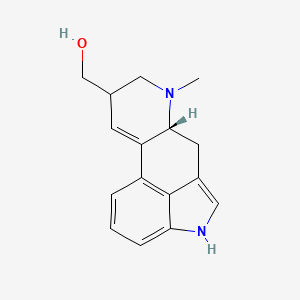

Below is a two-dimensional representation of the chemical structure of this compound:

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its handling, formulation, and analytical characterization. The table below summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈N₂O | [1][2] |

| Molecular Weight | 254.33 g/mol | [1][2] |

| CAS Number | 602-85-7 | [1] |

| Appearance | Off-white to pale brown fine powder | |

| Melting Point | >183 °C (decomposes) | |

| Solubility | Soluble in DMSO and dimethylformamide (approx. 20 mg/mL). Slightly soluble in methanol and pyridine. | [3] |

| UV/Vis (λmax) | 227, 242, 311 nm | [3] |

Synthesis and Natural Occurrence

This compound can be obtained through both extraction from natural sources and total chemical synthesis. The choice of method depends on the desired scale, purity, and the availability of starting materials.

Natural Occurrence and Extraction

This compound is a minor alkaloid found in certain species of fungi, most notably in the ergot fungus Claviceps purpurea, and in the seeds of several plants in the Convolvulaceae family, such as Ipomoea hederacea (morning glory)[2].

Experimental Protocol: Extraction and Purification of this compound from Ipomoea hederacea Seeds

This protocol is a synthesis of established methods for the efficient extraction and purification of this compound, yielding a high-purity product.

Materials and Reagents:

-

Dried and powdered Ipomoea hederacea seeds

-

Dichloromethane

-

Methanol

-

Ammonia solution

-

n-Hexane

-

Hydrochloric acid (HCl)

-

Acetic acid

-

Activated carbon

-

Diatomaceous earth (Hyflo)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Glass-lined reactor

Step-by-Step Methodology:

-

Extraction:

-

Mix 1200 kg of powdered Ipomoea hederacea seeds with 120 kg of sodium bicarbonate in a rotary extractor.

-

Add 3600 liters of a dichloromethane:methanol (85:15) solvent mixture.

-

Adjust the pH of the solution to 8.0-8.5 with ammonia gas at room temperature and stir for 4 hours.

-

Transfer the solvent mixture to a distillation vessel and concentrate under vacuum.

-

-

Acid-Base Treatment (First Stage):

-

Take the crude wet material of this compound and adjust the pH to < 2 with HCl at room temperature.

-

Cool the mixture to 10-20°C and adjust the pH to 9.0-9.5 with liquid ammonia, then stir for 3-4 hours.

-

Filter the precipitate and wash with a chilled methanol solution.

-

Perform a defatting step by washing the material with n-Hexane.

-

-

Purification (Second Stage):

-

Dissolve the crude this compound in methanol (7 times the weight of this compound) in a glass-lined reactor at room temperature.

-

Adjust the pH of the methanolic solution to 5.0-5.4 by adding acetic acid at 35-40°C and stir until the solution is clear.

-

Add activated carbon (5% of the weight of this compound) and stir for 30 minutes.

-

Filter the solution through diatomaceous earth.

-

-

Crystallization:

-

Transfer the clear filtrate to a glass-lined reactor and cool to 10-20°C.

-

Adjust the pH to 9.0-9.5 with liquid ammonia to induce crystallization.

-

Filter the crystalline material and wash with a chilled methanol solution.

-

Dry the purified this compound under vacuum.

-

Repeat the purification process to obtain high-purity this compound[4].

-

Caption: Workflow for the extraction and purification of this compound.

Total Chemical Synthesis

The total synthesis of this compound provides a route to access this molecule and its analogs with high precision and the ability to introduce structural modifications. One of the elegant and efficient strategies involves a palladium-catalyzed domino cyclization of an amino allene bearing a bromoindolyl group[4][5][6][7].

Conceptual Workflow: Palladium-Catalyzed Domino Cyclization

This synthetic strategy hinges on the construction of the C/D ring system of the ergoline skeleton in a single, domino reaction sequence. The key steps involve the formation of an allene intermediate, followed by a palladium-catalyzed cyclization that establishes the tetracyclic core of this compound[4][5][7].

Caption: Conceptual workflow for the total synthesis of this compound.

While a full, step-by-step experimental protocol for the total synthesis is extensive and beyond the immediate scope of this guide, the key transformation involves the reaction of an amino allene with a palladium catalyst, which orchestrates a cascade of cyclization events to form the ergoline ring system[4][5][7]. This approach has been successfully employed for the synthesis of (±)-lysergic acid, (±)-lysergol, and (±)-isothis compound[4][5][7].

Pharmacological Profile: A Nuanced Interaction with Receptors

This compound's pharmacological profile is characterized by its interactions with various neurotransmitter receptors, particularly those of the serotonin (5-HT) and dopamine systems. Unlike its more famous relative, lysergic acid diethylamide (LSD), this compound is not considered a hallucinogen in humans.

Receptor Binding and Functional Activity

The following table summarizes the available data on the binding affinities (Ki) and functional activities (EC50) of (+)-lysergol at several key human receptors. Lower Ki values indicate higher binding affinity, and lower EC50 values indicate greater potency in functional assays.

| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Emax (% of 5-HT) | Source(s) |

| 5-HT₁A | High Affinity | 73 ± 6 | 51% | [3][8] |

| 5-HT₂A | High Affinity | 1.6 ± 0.5 | 51% | [3][8] |

| 5-HT₂B | High Affinity | >10,000 | - | [8] |

| 5-HT₂C | High Affinity | 6.6 ± 1.4 | 43% | [3][8] |

| Dopamine (D₂-like) | Moderate Affinity | - | - | |

| Adrenergic (α₁) | Antagonist Activity | - | - |

Note: Data for dopamine and adrenergic receptors is less consistently reported in a quantitative format in the available literature.

The data indicate that (+)-lysergol is a potent partial agonist at the 5-HT₂A and 5-HT₂C receptors and a partial agonist at the 5-HT₁A receptor[8]. Its lack of hallucinogenic activity, despite its affinity for the 5-HT₂A receptor, is a topic of ongoing research and may be related to its specific signaling profile (biased agonism) or its pharmacokinetic properties.

Analytical Methodologies for this compound

Accurate and precise analytical methods are crucial for the quality control of this compound, whether it is sourced from natural extraction or chemical synthesis. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Protocol: Validated RP-HPLC Method for the Quantification of this compound

This protocol outlines a validated reverse-phase HPLC method suitable for the routine quality control analysis of this compound.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic elution with Methanol:Acetonitrile:0.1% Ortho-phosphoric acid (25:20:55, v/v/v), with the pH adjusted to 6.5 with triethylamine[1].

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 230 nm[1]

-

Injection Volume: 20 µL

Method Validation Parameters:

-

Linearity: The method should be linear over a concentration range of at least 50-1000 ng/mL[1].

-

Precision: The relative standard deviation (RSD) for intra- and inter-day precision should be less than 2%.

-

Accuracy: The recovery should be within 98-102%.

-

Limit of Quantification (LOQ): Approximately 50 ng/mL[1].

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.

Protocol: qNMR for Purity Assessment of this compound

Instrumentation and Sample Preparation:

-

NMR Spectrometer: 400 MHz or higher

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Internal Standard: A certified reference material with a known purity and signals that do not overlap with this compound's signals (e.g., maleic acid).

-

Sample Preparation: Accurately weigh the this compound sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.

Data Acquisition and Processing:

-

Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., sufficient relaxation delay).

-

Process the spectrum, including phasing and baseline correction.

-

Integrate the signals of both the this compound and the internal standard.

Purity Calculation: The purity of the this compound sample can be calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

-

I = Integral of the signal

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons of the indole ring, the olefinic proton, the protons of the piperidine ring, the N-methyl group, and the hydroxymethyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 16 carbon atoms in the this compound molecule, providing a unique fingerprint for structural confirmation. Detailed spectral assignments can be found in specialized literature[9][10][11][12][13][14].

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups, including:

-

N-H stretching of the indole ring

-

O-H stretching of the alcohol

-

C-H stretching (aromatic and aliphatic)

-

C=C stretching of the aromatic and olefinic groups

-

C-N and C-O stretching vibrations

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of this compound will show a prominent protonated molecular ion [M+H]⁺ at m/z 255.2[15]. Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns, including the loss of water and fragmentation of the ergoline ring system, which can be used for structural elucidation and confirmation[15][16][17][18][19].

Applications and Future Directions

This compound's primary significance in the pharmaceutical industry lies in its role as a key starting material for the synthesis of several important drugs[6].

-

Nicergoline: A vasodilator used to treat senile dementia and other vascular disorders.

-

Cabergoline: A dopamine agonist used to treat hyperprolactinemia and Parkinson's disease.

The unique pharmacological profile of this compound itself, particularly its potent and selective interactions with serotonin receptors without inducing hallucinogenic effects, makes it an intriguing scaffold for the development of novel therapeutics targeting a range of central nervous system disorders. Further research into its specific signaling pathways and the structure-activity relationships of its analogs could unlock new avenues for drug discovery.

Conclusion

This compound stands as a testament to the enduring value of natural products in modern drug discovery and development. Its complex chemical architecture, accessible through both natural sourcing and sophisticated synthetic strategies, provides a rich platform for chemical exploration. A thorough understanding of its physicochemical properties, pharmacological profile, and analytical methodologies, as detailed in this guide, is essential for any researcher seeking to harness the potential of this versatile ergoline alkaloid. As our understanding of the intricate signaling of the central nervous system deepens, the nuanced pharmacology of this compound and its derivatives will undoubtedly continue to inspire new therapeutic innovations.

References

-

Development and validation of a quantitative proton NMR method for the analysis of this compound. (2026, February 15). Analytical Chemistry Letters. [Link]

-

Lehner, A. F., et al. (2004). Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. Journal of Mass Spectrometry, 39(11), 1275–1286. [Link]

-

Vintimilla, J. P., & Armijos, C. (2017). Studies in the Total Synthesis of (+)-Lysergic Acid and (+)-Lysergol: A Direct Approach for the Construction of the Tetracyclic core of Ergot Alkaloids. Proceedings.Science. [Link]

-

Goel, P. K., & Tewari, K. (2011). Process For Extracting High Purity this compound From Ipomoea Hederacea. Quick Company. [Link]

-

Lehner, A. F., et al. (2004). Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. PubMed. [Link]

-

Maurya, A., et al. (2012). An Improved Method For Isolation And Purification Of this compound From Ipomoea Hederacea Seed. QuickCompany. [Link]

-

Milde, B., et al. (2017). Enantioselective Total Synthesis of (+)-Lysergol: A Formal anti-Carbopalladation/Heck Cascade as the Key Step. Organic Letters, 19(8), 2030–2033. [Link]

-

Inuki, S., et al. (2008). Total synthesis of (+/-)-lysergic acid, this compound, and isothis compound by palladium-catalyzed domino cyclization of amino allenes bearing a bromoindolyl group. PubMed. [Link]

-

Asian and Pacific Centre for Transfer of Technology. (n.d.). Technology Offer Details. [Link]

-

Lehner, A. F., et al. (2004). Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. PubMed. [Link]

-

Kurczab, R., & Bojarski, A. J. (2022). Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. Molecules, 27(21), 7437. [Link]

-

Tasker, N. R., et al. (2023). Concise total syntheses of lysergene, lysergine, isolysergine and festuclavine. Arkat USA. [Link]

-

Lehner, A. F., et al. (2004). Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. ResearchGate. [Link]

- Method for extracting high-purity ergosterol from morning glory. (n.d.).

-

Maurya, A., et al. (2012). Quantitative determination of bioactive alkaloids this compound and chanoclavine in Ipomoea muricata by reversed-phase high-performance liquid chromatography. ResearchGate. [Link]

-

Inuki, S., et al. (2008). Total synthesis of (+/-)-lysergic acid, this compound, and isothis compound by palladium-catalyzed domino cyclization of amino allenes bearing a bromoindolyl group. Semantic Scholar. [Link]

-

Inuki, S., et al. (2011). Enantioselective Total Synthesis of (+)-Lysergic Acid, (+)-Lysergol, and (+)-Isothis compound by Palladium-Catalyzed Domino Cyclization of Allenes Bearing Amino and Bromoindolyl Groups. Figshare. [Link]

-

Wipf, P., et al. (2022). Biological studies of clavine alkaloids targeting CNS receptors. PMC. [Link]

-

Yadav, R., & Jain, S. (2015). Chemical Investigation of Seed of Ipomoea hederacea and its Biological Activity. Journal of Chemical and Pharmaceutical Research, 7(10), 6-9. [Link]

-

Inuki, S., et al. (2011). Enantioselective Total Synthesis of (+)-Lysergic Acid, (+)-Lysergol, and (+)-Isothis compound by Palladium-Catalyzed Domino Cyclization of Allenes Bearing Amino and Bromoindolyl Groups. ResearchGate. [Link]

-

Pauli, G. F., et al. (2014). Purity by Absolute qNMR Instructions. University of Illinois Chicago. [Link]

-

Bandla, K., et al. (2025). Development and validation of a quantitative proton NMR method for the analysis of this compound. Scilit. [Link]

-

Inuki, S., et al. (2011). Total synthesis of ((±)-lysergic acid, this compound, and isothis compound by palladium-catalyzed domino cyclization of amino allenes bearing a bromoindolyl group (Oroganic Letters (2008) 10 (5239)). Keio University. [Link]

-

Merkel, S., et al. (2012). This compound monohydrate. ResearchGate. [Link]

-

Assignment of peaks from 1H and 13C NMR. (n.d.). ResearchGate. [Link]

-

Frankis, C., & Ramos, P. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

-

Brandt, S. D., et al. (2021). Separating the wheat from the chaff: Observations on the analysis of lysergamides LSD, MIPLA, and LAMPA. LJMU Research Online. [Link]

-

Infrared identification of lysergide (LSD). (1966). PubMed. [Link]

-

Dona, A. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. PMC. [Link]

-

FTIR INTERPRETATION OF DRUGS. (2020, August 31). RJPN. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Dong, M. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

-

Babić, S., et al. (2023). Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds. PMC. [Link]

-

Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). Royal Society of Chemistry. [Link]

-

Help figuring out an LC-ESI(+) fragmentation mechanism. (2022, July 31). Reddit. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021, September 15). ResearchGate. [Link]

-

Jo, A., et al. (2021). Development and Validation of a High-Performance Liquid Chromatography Method for Quality Assessment of Oriental Medicine, Dokhwalgisaeng-Tang. MDPI. [Link]

-

Fragoso, M. A., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. [Link]

-

FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs. [Link]

-

Dona, A. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Greenwich Academic Literature Archive (GALA). [Link]

-

Ray, S. (2011). Psychedelics and the Human Receptorome. PLOS ONE, 6(2), e16849. [Link]

-

Metabolite Profiling Using FTIR and GC-MS Techniques and Bioactivities of Fennel (Foeniculum vulgare). (2025, April 11). SAR Publication. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C16H18N2O | CID 14987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. "Process For Extracting High Purity this compound From Ipomoea Hederacea" [quickcompany.in]

- 5. Total synthesis of (+/-)-lysergic acid, this compound, and isothis compound by palladium-catalyzed domino cyclization of amino allenes bearing a bromoindolyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Biological studies of clavine alkaloids targeting CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gala.gre.ac.uk [gala.gre.ac.uk]

- 15. emt.oregonstate.edu [emt.oregonstate.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CN102134239B - Method for extracting high-purity ergosterol from morning glory - Google Patents [patents.google.com]

Natural Sources of Lysergol in Plants and Fungi

Content Type: Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Lysergol (8-hydroxymethyl-9,10-didehydroergoline) is a minor ergoline alkaloid structurally analogous to lysergic acid but lacking the carboxyl group, possessing instead a hydroxymethyl group. While historically overshadowed by its potent derivatives like LSD or the naturally occurring Lysergic Acid Amide (LSA), this compound has emerged as a compound of interest due to its cytotoxic potential, hypotensive activity, and utility as a precursor for semi-synthetic ergoloid drugs (e.g., nicergoline).

This guide delineates the chemotaxonomic distribution of this compound, identifying the Clavicipitaceae family of fungi as the true biosynthetic origin, even when isolated from higher plants (Convolvulaceae). We examine the critical role of the Periglandula symbiosis, the eas gene cluster enzymology, and provide validated protocols for extraction and quantification.

Chemical Profile & Structural Isomerism

This compound is often confused with its isomer, elymoclavine . The distinction is critical for biosynthetic mapping and analytical resolution.

| Feature | This compound | Elymoclavine |

| CAS Number | 602-85-7 | 548-43-6 |

| Double Bond Position | ||

| Biosynthetic Role | "Dead-end" metabolite (cannot be oxidized to lysergic acid) | Key intermediate (precursor to lysergic acid) |

| Solubility | Soluble in MeOH, EtOH, CHCl3; insoluble in water | Soluble in pyridine, dilute acids; sparingly in water |

Key Insight: The shift of the double bond from

Natural Sources: The Periglandula Paradigm

Although this compound is extracted from plants, it is not a plant metabolite. It is the product of a vertically transmitted, epibiotic fungus of the genus Periglandula (Clavicipitaceae).

Fungal Biosynthetic Origins

The primary producers are fungi within the Hypocreales order.

-

Genus Claviceps: C. purpurea and C. fusiformis produce this compound as a minor constituent alongside major alkaloids (ergotamine, agroclavine).

-

Genus Periglandula: These non-culturable fungi colonize the peltate glandular trichomes on the adaxial leaf surfaces of Convolvulaceae plants. They possess the full eas gene cluster required for ergoline synthesis.

Plant Hosts (Accumulators)

Plants in the Convolvulaceae family (Morning Glories) act as hosts and reservoirs. The alkaloids are translocated from the fungal mycelium on the leaf surface to the seeds, where they accumulate.

Table 1: Quantitative Profile of this compound Sources

| Plant Species | Common Name | Primary Alkaloid | This compound Content | Notes |

| Ipomoea muricata | Kaladana / Moonflower | This compound | High (~53% of total alkaloids) | The most commercially viable source for this compound isolation. Total alkaloid yield ~0.49%. |

| Argyreia nervosa | Hawaiian Baby Woodrose | Ergine (LSA) | Low / Trace | High total alkaloid content, but dominated by LSA and iso-LSA. |

| Rivea corymbosa | Ololiuhqui | Ergine (LSA) | Minor | Historically significant; this compound is present |

lysergol mechanism of action on serotonin receptors

An In-Depth Technical Guide to the Mechanism of Action of Lysergol on Serotonin Receptors

Foreword

The ergoline alkaloids represent a fascinating and structurally complex class of compounds, renowned for their profound interactions with the central nervous system. Among them, this compound stands out not for what it does, but for what it doesn't do. Unlike its infamous relative, lysergic acid diethylamide (LSD), this compound is non-hallucinogenic in humans.[1] This distinction makes it an invaluable chemical tool for dissecting the intricate signaling mechanisms of serotonin (5-hydroxytryptamine, 5-HT) receptors. This guide provides a detailed, evidence-based exploration of this compound's mechanism of action at key serotonin receptor subtypes, intended for researchers, scientists, and drug development professionals. We will move beyond simple affinity data to explore functional outcomes and the causality behind the experimental designs used to uncover them.

The Serotonergic Landscape: A Primer

The serotonin receptor system is one of the most complex neurotransmitter systems, comprising 14 distinct G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3).[2] These receptors are pivotal in regulating mood, cognition, sleep, and perception.[3] this compound, a naturally occurring ergoline alkaloid found in certain fungi and morning glory seeds, interacts with several of these receptors, exhibiting a unique pharmacological profile that we will dissect in the subsequent sections.[1][4] Its tetracyclic ergoline core provides a rigid scaffold that presents key pharmacophoric features to the binding pockets of multiple 5-HT, dopamine, and adrenergic receptors.[4]

Interaction Profile at the 5-HT1 Receptor Subfamily

The 5-HT1 receptor subfamily primarily couples to the inhibitory G-protein, Gi/o, leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] this compound demonstrates significant and nuanced activity at several members of this family.

5-HT1A Receptor: Partial Agonism and Anxiolytic Potential

This compound acts as a partial agonist at the 5-HT1A receptor.[4] This is a critical interaction, as 5-HT1A agonists are known to possess anxiolytic and antidepressant properties.[3][5] The partial agonism of this compound means it binds to the receptor and elicits a response that is lower than the endogenous full agonist, serotonin.

The functional consequence of 5-HT1A activation by this compound is the inhibition of adenylyl cyclase via the Gαi subunit, reducing the conversion of ATP to cAMP. This dampens downstream signaling through pathways like Protein Kinase A (PKA).

5-HT1B and 5-HT1E Receptors

This compound's interactions extend to other 5-HT1 subtypes. Studies on this compound derivatives have shown they can cause an "insurmountable blockade" at 5-HT1B receptors, a characteristic of non-competitive antagonism.[7] Furthermore, this compound is one of the few ligands identified to bind with notable affinity (Ki < 100 nM) to the often-elusive 5-HT1E receptor, which is also negatively coupled to adenylyl cyclase.[8]

The Critical Interaction: 5-HT2 Receptor Subfamily

The 5-HT2 receptor subfamily is central to the action of psychedelic compounds.[9][10] These receptors couple to the Gq/11 protein, activating the phospholipase C (PLC) pathway.[11] this compound's activity here is particularly illuminating as it differentiates it from hallucinogens.

5-HT2A Receptor: The Key to Non-Hallucinogenic Activity

Activation of the 5-HT2A receptor is considered the primary mechanism for the effects of classical psychedelics.[10][12][13] While (+)-lysergol binds to the 5-HT2A receptor with high affinity, it acts only as a partial agonist, eliciting a maximal response that is significantly lower than that of serotonin.[14][15] One study found that (+)-lysergol activated the 5-HT2A receptor with an EC50 of 1.6 nM but was limited to only 51% of the maximum stimulation achieved by 5-HT.[14] This reduced efficacy is believed to be the reason for its lack of psychedelic effects.[1][15]

The Gq/11-mediated pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

5-HT2B and 5-HT2C Receptors: A Profile of Selectivity and Antagonism

This compound's nuanced profile continues at the other 5-HT2 subtypes.

-

5-HT2B Receptor: While (+)-lysergol exhibits high affinity for the 5-HT2B receptor, it produces no measurable agonist effect (EC50 >10,000 nM).[14][15] This strongly suggests it acts as an antagonist at this site. This is therapeutically significant, as 5-HT2B agonism has been linked to cardiotoxicity.

-

5-HT2C Receptor: this compound and its derivatives act as partial agonists at the 5-HT2C receptor.[7][14] Interestingly, stereochemistry plays a vital role; the (−)-lysergol isomer was found to be a selective agonist for the 5-HT2C receptor, which is a target for treating mood disorders and obesity.[14][15]

Summary of Quantitative Receptor Activity

The following table summarizes the functional activity of (+)-lysergol at key human serotonin receptors, as determined by functional assays in CHO-K1 cells.

| Receptor Subtype | EC50 (nM) | % Maximal Activation (vs. 5-HT) | Primary G-Protein | Inferred Activity |

| 5-HT1A | 73 ± 6 | Not Reported (Partial Agonist) | Gi/o | Partial Agonist |

| 5-HT2A | 1.6 ± 0.5 | 51% | Gq/11 | Partial Agonist |

| 5-HT2B | >10,000 | 0% | Gq/11 | Antagonist |

| 5-HT2C | 6.6 ± 1.4 | 43% | Gq/11 | Partial Agonist |

| Data synthesized from Luo et al., as reported in Biological studies of clavine alkaloids targeting CNS receptors.[14][16] |

Core Methodologies: A Self-Validating System

The trustworthiness of the data presented rests on robust and well-validated experimental protocols. The causality behind these choices is to isolate and quantify two distinct events: the physical binding of the ligand to the receptor and the functional consequence of that binding.

Protocol: Radioligand Binding Assay (for Affinity Determination)

This assay quantifies the affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Tissues or cultured cells (e.g., HEK293) expressing the specific 5-HT receptor subtype are homogenized and centrifuged to isolate a membrane-rich fraction. Protein content is quantified via a BCA assay.[17]

-

Assay Incubation: In a 96-well plate, membrane preparations are incubated in a buffered solution containing:

-

A known concentration of a high-affinity radioligand (e.g., [3H]-Ketanserin for 5-HT2A).

-

Varying concentrations of the unlabeled test compound (this compound).

-

A control for non-specific binding, which includes a saturating concentration of a known unlabeled ligand.

-

-

Equilibrium: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[17]

-

Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C). This separates the receptor-bound radioligand from the unbound radioligand.[17]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as percent specific binding versus log concentration of the competitor (this compound). A non-linear regression analysis is used to calculate the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: Functional cAMP Assay (for Gi/s-Coupled Receptors)

This assay determines whether a compound is an agonist or antagonist at Gi or Gs-coupled receptors by measuring changes in intracellular cAMP.

Step-by-Step Methodology:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing the target receptor (e.g., 5-HT1A) are cultured in 96-well plates.[5]

-

Forskolin Stimulation (for Gi): To measure inhibition of cAMP, cells are first stimulated with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.

-

Compound Addition: Varying concentrations of the test compound (this compound) are added to the cells.

-

Incubation: The cells are incubated for a defined period to allow for receptor activation and subsequent modulation of cAMP production.

-

Data Analysis: A dose-response curve is generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

Conclusion: A Profile of Nuanced Modulation

This compound presents a complex but illuminating pharmacological profile at serotonin receptors. It is not a simple agonist or antagonist but a nuanced modulator, exhibiting stereospecific partial agonism and antagonism across different receptor subtypes.[2][14] Its high-affinity, low-efficacy partial agonism at the 5-HT2A receptor provides a compelling molecular explanation for its lack of hallucinogenic activity, contrasting sharply with high-efficacy agonists like LSD.[1][14][15]

The selective agonism of its (-)-isomer at 5-HT2C receptors and its antagonist behavior at 5-HT2B receptors highlight the potential of the ergoline scaffold.[14][15] By understanding these intricate structure-activity relationships, researchers can leverage this compound and its analogues as chemical probes to further unravel the complexities of serotonergic signaling and as starting points for the rational design of novel therapeutics with improved selectivity and safety profiles.

References

- Delving into the Mind-Altering Wonders of this compound's Pharmacological Realm. (2023, December 7). Biochain.

- This compound: activities, applications and toxicity. (2023, November 21). ChemicalBook.

-

Yuan, H., Guo, Z., & Luo, T. (2017). Synthesis of (+)-Lysergol and Its Analogues To Assess Serotonin Receptor Activity. Organic Letters, 19(3), 624–627. [Link]

- Interactions and activity of this compound derivatives at 5-HT1A and 5-HT2A–C receptors. (2024, April 19). UTUPub.

-

Synthesis of (+)-Lysergol and Its Analogues To Assess Serotonin Receptor Activity. ResearchGate. [Link]

- Jadhav, S. U., Ghatage, T. S., & Thanekar, A. M. (2017). A Brief Review of Chemistry and Pharmacology of Lysergic Acid Diethylamide. Research Journal of Pharmacy and Technology.

- Brown, A. M., et al. (1995). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology.

-

Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

-

5-HT3 Biochemical Binding Assay Service. Reaction Biology. [Link]

-

Tasker, N. R., et al. (2023). Biological studies of clavine alkaloids targeting CNS receptors. Frontiers in Pharmacology. [Link]

-

This compound. Wikipedia. [Link]

- Radioligand Binding Assay Protocol. Gifford Bioscience.

-

5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. [Link]

-

Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. [Link]

-

Biological studies of clavine alkaloids targeting CNS receptors. (2023). Frontiers Media. [Link]

-

Glennon, R. A. (2012). Structure–activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. [Link]

-

A Short Synthesis of Ergot Alkaloids and Evaluation of the 5-HT 1/2 Receptor Selectivity of Lysergols and Isolysergols. ResearchGate. [Link]

-

This compound – Knowledge and References. Taylor & Francis. [Link]

-

Pertz, H., et al. (1995). Simple O-acylated derivatives of this compound and dihydrothis compound-I: synthesis and interaction with 5-HT2A, 5-HT2C and 5-HT1B receptors, and alpha1 adrenergic receptors. Archiv der Pharmazie. [Link]

-

5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins. [Link]

-

Tasker, N. R., & Wipf, P. (2022). A Short Synthesis of Ergot Alkaloids and Evaluation of the 5-HT1/2 Receptor Selectivity of Lysergols and Isolysergols. Organic Letters. [Link]

-

Choudhary, M. S., et al. (1995). Contribution of a helix 5 locus to selectivity of hallucinogenic and nonhallucinogenic ligands for the human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors. Molecular Pharmacology. [Link]

-

Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors. NCBI. [Link]

-

Kaplan, L., et al. (2022). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. [Link]

-

This compound analog activation of 5-HT receptors reported by Luo et al. (99). ResearchGate. [Link]

-

5-HT7 RECEPTOR. Multispan, Inc. [Link]

-

González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences. [Link]

-

cAMP signaling pathways. ResearchGate. [Link]

-

First look at how hallucinogens bind structurally to serotonin receptors. (2020, September 17). EurekAlert!. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. utupub.fi [utupub.fi]

- 3. researchgate.net [researchgate.net]

- 4. This compound: activities, applications and toxicity_Chemicalbook [chemicalbook.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. Simple O-acylated derivatives of this compound and dihydrothis compound-I: synthesis and interaction with 5-HT2A, 5-HT2C and 5-HT1B receptors, and alpha1 adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acnp.org [acnp.org]

- 9. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Delving into the Mind-Altering Wonders of this compound's Pharmacological Realm [biochain.in]

- 13. First look at how hallucinogens bind structurally to serotonin receptors | EurekAlert! [eurekalert.org]

- 14. Biological studies of clavine alkaloids targeting CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Biological studies of clavine alkaloids targeting CNS receptors [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi coupled receptors in whole cells | Revvity [revvity.com]

The Stereoselective Pharmacology of Lysergol Enantiomers: A Technical Guide for Researchers

Introduction: The Critical Role of Chirality in the Pharmacology of Ergoline Alkaloids

The ergoline alkaloids, a class of compounds derived from the fungus Claviceps purpurea, have long been a source of both therapeutic agents and potent psychoactive substances.[1] Within this family, lysergol stands as a key scaffold, and its pharmacological activity is intricately tied to its stereochemistry. The presence of multiple chiral centers in the this compound molecule gives rise to enantiomeric pairs, namely (+)-lysergol and (-)-lysergol. It is now well-established that these enantiomers can exhibit markedly different pharmacological profiles, a testament to the highly specific nature of ligand-receptor interactions. This guide provides an in-depth technical overview of the pharmacological profiles of (+)- and (-)-lysergol, with a focus on their interactions with serotonin receptors, the downstream signaling pathways they modulate, and the experimental methodologies used to characterize their activity. This information is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Comparative Pharmacological Profiles of (+)-Lysergol and (-)-Lysergol

The differential pharmacology of this compound enantiomers is most pronounced in their interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors, a diverse family of G-protein coupled receptors (GPCRs) that play a crucial role in regulating a wide array of physiological and neuropsychological processes.[2]

Receptor Binding Affinity

Radioligand binding assays are a cornerstone for elucidating the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the test compound, allowing for the determination of the inhibitory constant (Ki). A lower Ki value signifies a higher binding affinity.

Studies have demonstrated a clear stereoselectivity in the binding of this compound enantiomers to various 5-HT receptors. Generally, the (+)-enantiomer of this compound displays significantly higher affinity for several 5-HT receptor subtypes compared to its (-)-enantiomer.[2]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of this compound Enantiomers

| Receptor | (+)-Lysergol | (-)-Lysergol | Reference Radioligand | Source |

| 5-HT1A | Data not available | Data not available | [3H]8-OH-DPAT | [2] |

| 5-HT2A | Data not available | Data not available | [3H]Ketanserin | [2] |

| 5-HT2B | Data not available | Data not available | [3H]LSD | [3] |

| 5-HT2C | Data not available | Data not available | [3H]Mesulergine | [2] |

Functional Activity: A Tale of Two Enantiomers

Beyond binding affinity, the functional activity of a ligand—whether it acts as an agonist, antagonist, or inverse agonist—is of paramount importance. Functional assays, such as those measuring second messenger production (e.g., cAMP, inositol phosphates), provide this critical information.

For this compound enantiomers, a distinct divergence in functional activity is observed:

-

(+)-Lysergol has been characterized as a partial agonist at several serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C.[4] This means that while it binds to and activates the receptor, it elicits a submaximal response compared to the endogenous agonist, serotonin.

-

(-)-Lysergol , in contrast, has been reported to lack significant agonist activity at these receptors.[2] While it may bind to the receptor, it does not appear to induce a functional response. Further investigation is required to determine if it may act as an antagonist.

Table 2: Comparative Functional Activity of (+)-Lysergol

| Receptor | Assay Type | Parameter | (+)-Lysergol Value | Reference Agonist | Source |

| 5-HT1A | cAMP Inhibition | EC50 (nM) | Data not available | 5-HT | |

| Emax (%) | Data not available | 5-HT | |||

| 5-HT2A | Calcium Flux | EC50 (nM) | 1.6 | 5-HT | [4] |

| Emax (%) | 51 | 5-HT | [4] | ||

| 5-HT2C | Calcium Flux | EC50 (nM) | Data not available | 5-HT | |

| Emax (%) | 43 | 5-HT | [5] |

Signaling Pathways Modulated by this compound Enantiomers

The functional effects of this compound enantiomers are mediated through the activation or blockade of specific intracellular signaling cascades downstream of their target receptors.

5-HT1A Receptor Signaling

The 5-HT1A receptor primarily couples to inhibitory G-proteins (Gi/o). Agonist activation by compounds like (+)-lysergol leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, 5-HT1A receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and Akt pathways, which are involved in cell growth and survival.

Caption: 5-HT1A Receptor Signaling Pathway.

5-HT2A and 5-HT2C Receptor Signaling

Both 5-HT2A and 5-HT2C receptors are coupled to Gq/11 proteins. Agonist binding initiates the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to the excitatory effects mediated by these receptors.

Caption: 5-HT2A/2C Receptor Signaling Pathway.

Experimental Protocols for Pharmacological Characterization

The elucidation of the pharmacological profile of this compound enantiomers relies on a suite of well-established in vitro assays. The following are detailed, step-by-step methodologies for key experiments.

Radioligand Competition Binding Assay

This protocol describes a typical radioligand competition binding assay to determine the Ki of a test compound (e.g., (+)- or (-)-lysergol) for a serotonin receptor.

Materials:

-

Cell membranes expressing the serotonin receptor of interest (e.g., from transfected HEK293 cells).

-

Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

-

Test compounds ((+)- and (-)-lysergol) at various concentrations.

-

Non-specific binding control (a high concentration of a known, non-radiolabeled ligand for the receptor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., GF/B or GF/C glass fiber filters).

-

Vacuum filtration manifold.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .[6]

-

Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM serotonin).

-

Test Compound: 50 µL of varying concentrations of the this compound enantiomer.

-

-

Add Radioligand: Add 50 µL of the radioligand at a concentration near its Kd value to all wells.

-

Add Membranes: Add 150 µL of the membrane preparation to all wells. The final assay volume is 250 µL.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[6]

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Caption: Radioligand Competition Binding Assay Workflow.

cAMP Functional Assay for Gi/o-Coupled Receptors (e.g., 5-HT1A)

This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by an agonist acting on a Gi/o-coupled receptor.

Materials:

-

Cells stably or transiently expressing the Gi/o-coupled receptor (e.g., CHO or HEK293 cells with 5-HT1A).

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds ((+)- and (-)-lysergol) at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and supplements.

-

384-well white opaque plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Seeding: Seed the cells into a 384-well plate at an appropriate density and allow them to attach overnight.

-

Pre-stimulation (for inhibition assays): To measure the inhibitory effect of a Gi/o-coupled receptor agonist, it is necessary to first stimulate cAMP production. Add a fixed concentration of forskolin (typically in the low micromolar range, predetermined to give a submaximal stimulation) to all wells except the basal control wells.

-

Agonist Addition: Add varying concentrations of the this compound enantiomer to the wells. Include a control with a known 5-HT1A agonist.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Determine the EC50 (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) and the Emax (the maximum inhibitory effect) using non-linear regression analysis.

Caption: Gi/o-Coupled Receptor cAMP Inhibition Assay Workflow.

Conclusion and Future Directions

The pharmacological profiles of this compound enantiomers provide a compelling example of the importance of stereochemistry in drug action. The (+)-enantiomer exhibits high affinity and partial agonist activity at several key serotonin receptors, while the (-)-enantiomer is significantly less active. This stereoselectivity underscores the precise molecular recognition that governs ligand-receptor interactions.

For drug development professionals, this knowledge is critical. The synthesis of enantiomerically pure compounds is essential to maximize therapeutic efficacy and minimize off-target effects. The distinct pharmacology of the this compound enantiomers suggests that they could be leveraged for different therapeutic applications. For instance, the partial agonism of (+)-lysergol at 5-HT1A and 5-HT2C receptors could be explored for the treatment of anxiety and depression, while the lack of significant agonism at the 5-HT2A receptor may reduce the potential for hallucinogenic effects.

Future research should focus on obtaining a more comprehensive quantitative understanding of the binding affinities (Ki values) of both enantiomers across a wider panel of CNS receptors, including dopamine and adrenergic receptors, as ergoline alkaloids are known to interact with these targets.[1] Furthermore, a thorough investigation into the potential antagonist properties of (-)-lysergol is warranted. Such studies will provide a more complete picture of the pharmacological landscape of these intriguing molecules and may pave the way for the development of novel and safer therapeutics for a range of neurological and psychiatric disorders.

References

-

Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102120. [Link]

-

Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. ResearchGate. [Link]

-

Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. PubMed. [Link]

-

Tasker, N. R., & Wipf, P. (2024). Biological studies of clavine alkaloids targeting CNS receptors. Frontiers in Pharmacology, 15, 1332734. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

Yuan, H., Guo, Z., & Luo, T. (2017). Synthesis of (+)-Lysergol and Its Analogues To Assess Serotonin Receptor Activity. Organic Letters, 19(3), 624–627. [Link]

-

Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. [Link]

-

Trinquet, E., et al. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Expert Opinion on Drug Discovery, 6(9), 981–994. [Link]

-

Trinquet, E., et al. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. ResearchGate. [Link]

-

Clayton, J. (n.d.). Characterizing Gs- and Gi-Dependent Regulation of cAMP Levels in Real Time with cADDis Biosensor and Automated Live Cell Imaging. Agilent. [Link]

- Greasley, P. J., & Jansen, F. P. (2009). In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors.

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

-

PDSP. (n.d.). Assay Protocol Book. [Link]

-

Tasker, N. R., & Wipf, P. (2024). Interactions and activity of this compound derivatives at 5-HT1A and 5-HT2A–C receptors. UTUPub. [Link]

-

Yuan, H., Guo, Z., & Luo, T. (2017). Synthesis of (+)-Lysergol and Its Analogues To Assess Serotonin Receptor Activity. ResearchGate. [Link]

-

Sharif, N. A., et al. (2003). Pharmacological Characterization of a Serotonin Receptor (5-HT7) Stimulating cAMP Production in Human Corneal Epithelial Cells. Investigative Ophthalmology & Visual Science, 44(11), 4725–4734. [Link]

-

Liu, K., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well. Semantic Scholar. [Link]

-

Janicot, M., et al. (2023). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols, 4(2), 102229. [Link]

-

Pertz, H., et al. (1992). O-acylated this compound and dihydrothis compound-I derivatives as competitive antagonists of 5-HT at 5-HT2 receptors of rat tail artery. Allosteric modulation instead of pseudoirreversible inhibition. Naunyn-Schmiedeberg's Archives of Pharmacology, 345(4), 394–401. [Link]

-

Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE, 5(2), e9019. [Link]

-

Liu, K., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Bentham Open. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Zhang, Y., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 11(7), 936. [Link]

-

Grundmann, M., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4096. [Link]

-

Szymańska, P., & Kimmel, M. (2018). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Journal of Mathematical Biology, 76(4), 971–992. [Link]

-

Wang, Y., et al. (2023). hERG Channel Blockade and Antagonistic Interactions of Three Steroidal Alkaloids from Fritillaria Species. Molecules, 28(19), 6882. [Link]

-

Chen, J., et al. (2024). The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. International Journal of Molecular Sciences, 25(13), 7179. [Link]

-

Sotriffer, C. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International Journal of Molecular Sciences, 23(8), 4419. [Link]

-

Bueschbell, B., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7687. [Link]

-

Toews, M. L., et al. (1983). High-affinity binding of agonists to f8-adrenergic receptors on intact cells. Proceedings of the National Academy of Sciences, 80(12), 3553–3557. [Link]

-

Seeman, P., et al. (1985). Neuropharmacology and stereochemistry of dopamine receptor agonist and antagonist enantiomeric pairs. Journal of Medicinal Chemistry, 28(10), 1313–1318. [Link]

-

Toews, M. L., et al. (1983). High-affinity binding of agonists to beta-adrenergic receptors on intact cells. Proceedings of the National Academy of Sciences of the United States of America, 80(12), 3553–3557. [Link]

Sources

- 1. This compound | C16H18N2O | CID 14987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. utupub.fi [utupub.fi]

- 3. reactionbiology.com [reactionbiology.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Biological studies of clavine alkaloids targeting CNS receptors [frontiersin.org]

- 6. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide on the Interaction of Lysergol with 5-HT Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the interaction between lysergol, a naturally occurring ergoline alkaloid, and the serotonin (5-HT) receptor family. We delve into the binding affinities, functional activities, and downstream signaling pathways associated with this compound's engagement with various 5-HT receptor subtypes. This document synthesizes current scientific literature to offer a detailed perspective for researchers and professionals in drug discovery and development. By elucidating the molecular pharmacology of this compound, we aim to provide a foundational understanding for future investigations into its therapeutic potential.

Introduction: The Ergoline Scaffold and the Serotonergic System

This compound is an alkaloid from the ergoline family, found as a minor component in certain fungi and in the seeds of various plants, including Rivea corymbosa (ololiuhqui), Argyreia nervosa (Hawaiian baby woodrose), and Ipomoea violacea.[1][2] Its tetracyclic ergoline nucleus is structurally similar to key neurotransmitters like serotonin, dopamine, and epinephrine, which predisposes it to interact with a wide range of their respective receptors.[3]

The serotonergic system, comprising at least 14 distinct 5-HT receptor subtypes, is a critical modulator of a vast array of physiological and psychological processes.[4][5] These receptors, primarily G protein-coupled receptors (GPCRs), are implicated in mood, cognition, sleep, and appetite, and are significant targets for therapeutic intervention in neuropsychiatric disorders.[6] this compound's interaction with these receptors, particularly the 5-HT₁ and 5-HT₂ families, is of significant interest for its potential therapeutic applications and for understanding the structure-activity relationships of ergoline alkaloids.[4][7]

Binding Affinity Profile of this compound at 5-HT Receptors

The initial step in characterizing the pharmacological profile of a ligand is to determine its binding affinity for its target receptors. This is typically quantified by the inhibition constant (Kᵢ) or the dissociation constant (Kₔ), with lower values indicating a higher binding affinity.

Recent studies have begun to elucidate the binding profile of this compound and its stereoisomers at several human 5-HT receptors. Computational docking studies and in vitro binding assays have revealed that (+)-lysergol and its isomer (+)-isothis compound exhibit notable affinity for the 5-HT₁ₐ and 5-HT₂c receptors.[4] These findings are consistent with broader observations that the (+)-isomers of this compound derivatives generally show stronger binding to these receptor subtypes compared to their (−)-isomer counterparts.[4]

While comprehensive, quantitative Kᵢ values for this compound across all 5-HT receptor subtypes are not yet fully consolidated in the literature, available data points to a complex interaction profile. For instance, some studies suggest that this compound and its derivatives can also bind to 5-HT₂ₐ and 5-HT₂₈ receptors.[4]

Table 1: Reported Binding Affinities of this compound and Related Compounds at Human 5-HT Receptors

| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Source |

| (+)-Lysergol | 5-HT₁ₐ | Data suggests good binding affinity | [4] |

| (+)-Lysergol | 5-HT₂ₐ | Data suggests good binding affinity | [4] |

| (+)-Lysergol | 5-HT₂₈ | Data suggests good binding affinity | [4] |

| (+)-Lysergol | 5-HT₂c | Data suggests good binding affinity | [4] |

| This compound | 5-HT₁ₑ | Binds with Kᵢ < 100 nM | [8] |

Note: This table is a qualitative summary based on available literature. Precise Kᵢ values from head-to-head comparative studies are needed for a complete quantitative profile.

Functional Activity and Signaling Pathways

Beyond binding, it is crucial to understand the functional consequence of this compound's interaction with 5-HT receptors. Ligands can act as agonists (activating the receptor), antagonists (blocking the receptor), or partial agonists (eliciting a submaximal response). Ergot alkaloids are known to exhibit this full spectrum of activities, sometimes at the same receptor.[9]

Agonist and Partial Agonist Activity

This compound and its N(1)-unsubstituted derivatives have been identified as partial agonists at 5-HT₂c receptors, mediating inositol phosphate accumulation.[10] In contrast, their agonist activity at 5-HT₂ₐ receptors appears to be marginal.[10] This differential activity suggests that these compounds have distinct abilities to induce conformational changes at the two receptor subtypes.[10]

Interestingly, while some ergot alkaloids are full agonists at the 5-HT₂ₐ receptor, a property linked to hallucinogenic effects, this compound itself is reported to be non-hallucinogenic in humans.[1][3] This aligns with findings that some 5-HT₂ₐ partial agonists, like lisuride, do not produce psychedelic effects, suggesting a threshold of Gq activation is necessary to induce such responses.[11][12]

Downstream Signaling Cascades